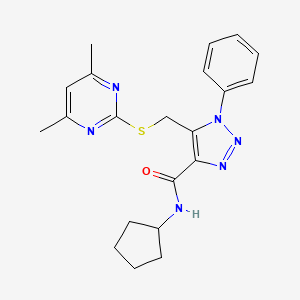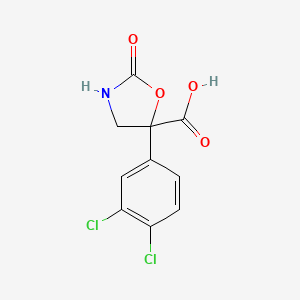![molecular formula C19H25N3O4 B2672602 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate CAS No. 878108-79-3](/img/structure/B2672602.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDMPP and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of CDMPP is not fully understood, but it is thought to act as an inhibitor of protein-protein interactions. This compound is believed to bind to specific regions of proteins, preventing them from interacting with other proteins in the system. This mechanism of action makes CDMPP a valuable tool for studying protein-protein interactions and developing new drugs that target these interactions.
Biochemical and Physiological Effects:
CDMPP has been shown to have minimal biochemical and physiological effects in vitro and in vivo. This compound is relatively non-toxic and has low cytotoxicity, making it a safe tool for scientific research. However, further studies are needed to fully understand the potential effects of CDMPP on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMPP in lab experiments is its ability to selectively label specific proteins. This compound is also relatively non-toxic and has low cytotoxicity, making it a safe tool for scientific research. However, the main limitation of CDMPP is its cost, which can be expensive for large-scale experiments.
Orientations Futures
There are numerous future directions for the use of CDMPP in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. CDMPP can also be used as a tool for studying the binding properties of various receptors, which could lead to the development of new drugs that target these receptors. Additionally, further studies are needed to fully understand the potential effects of CDMPP on biological systems and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a valuable tool for scientific research due to its potential applications in studying protein-protein interactions and developing new drugs. This compound is synthesized using specific methods and has minimal biochemical and physiological effects in vitro and in vivo. While there are limitations to using CDMPP in lab experiments, there are numerous future directions for its use in scientific research.
Méthodes De Synthèse
CDMPP is synthesized using a multi-step process that involves the reaction of 3-acetamido-3-phenylpropanoic acid with 1-cyano-1,2-dimethylpropyl isocyanate. The resulting intermediate is then reacted with methyl chloroformate to produce the final product, CDMPP. This synthesis method is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
CDMPP has numerous potential applications in scientific research, including its use as a tool for studying protein-protein interactions. This compound can be used to selectively label specific proteins, allowing researchers to study their interactions with other proteins in a biological system. CDMPP has also been used as a probe for studying the binding properties of various receptors and has been shown to be useful in the development of new drugs.
Propriétés
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-acetamido-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13(2)19(4,12-20)22-17(24)11-26-18(25)10-16(21-14(3)23)15-8-6-5-7-9-15/h5-9,13,16H,10-11H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMGUMANKUJKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC(C1=CC=CC=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-thiophenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2672521.png)

![methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2672524.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)




![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)